3-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide
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Overview
Description
3-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound with the molecular formula C23H21Br2N3O2. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a brominated benzamide core, which is linked to a dimethylamino-substituted pyrimidine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps, including bromination, amination, and coupling reactions. One common synthetic route includes:
Amination: The attachment of the dimethylamino group to the pyrimidine ring.
Coupling Reaction: The final step involves coupling the brominated benzamide with the aminated pyrimidine under specific conditions, such as the use of palladium catalysts and appropriate solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may interfere with DNA synthesis or repair mechanisms, thereby exhibiting anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N,N-dimethylaniline: This compound shares the brominated benzene ring but lacks the pyrimidine and benzamide moieties.
4-bromo-N-(4-(((3,4-dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)benzamide: This compound has a similar benzamide core but features different substituents on the aromatic rings.
Uniqueness
3-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research, making it a valuable compound for scientific studies.
Properties
Molecular Formula |
C20H20BrN5O |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
3-bromo-N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C20H20BrN5O/c1-13-22-18(12-19(23-13)26(2)3)24-16-7-9-17(10-8-16)25-20(27)14-5-4-6-15(21)11-14/h4-12H,1-3H3,(H,25,27)(H,22,23,24) |
InChI Key |
PIUSDXCFFOKNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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